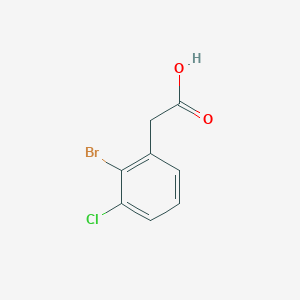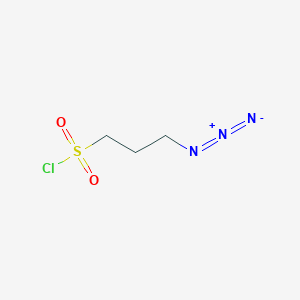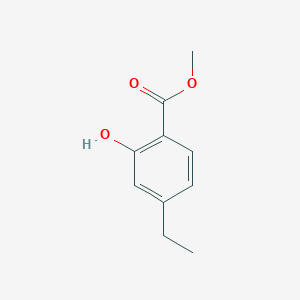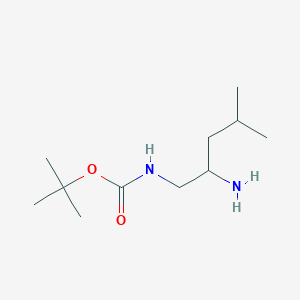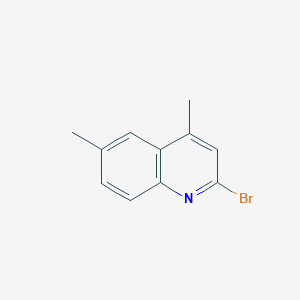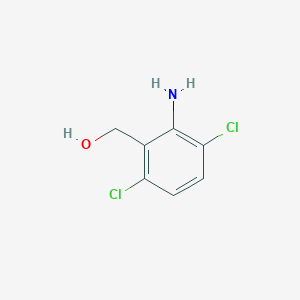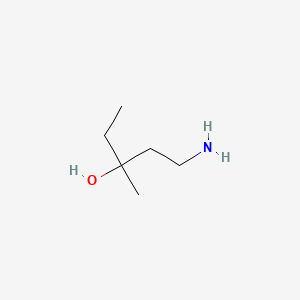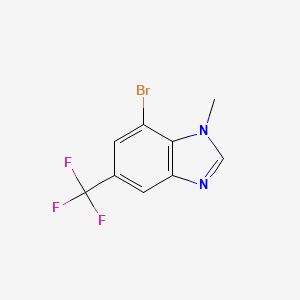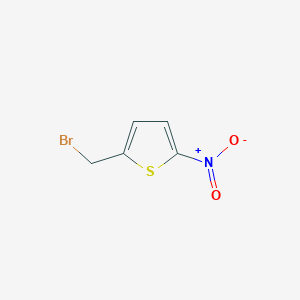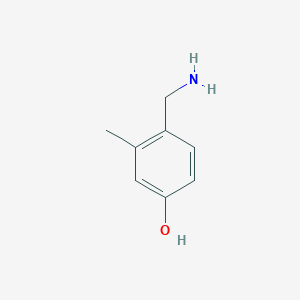
4-(Aminomethyl)-3-methylphenol
Vue d'ensemble
Description
The compound “4-(Aminomethyl)-3-methylphenol” is a derivative of phenol, which is an aromatic compound. The “4-(Aminomethyl)” indicates the presence of an aminomethyl group (-CH2-NH2) at the 4th position of the phenol ring, and the “3-methyl” indicates a methyl group (-CH3) at the 3rd position .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-3-methylphenol” would likely consist of a phenol ring with an aminomethyl group attached at the 4th position and a methyl group at the 3rd position .Chemical Reactions Analysis
Again, while specific reactions involving “4-(Aminomethyl)-3-methylphenol” are not available, similar compounds are often involved in reactions such as condensation, substitution, or complexation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)-3-methylphenol” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Unnatural Amino Acid Derivative
“4-(Aminomethyl)-3-methylphenol” serves as an unnatural amino acid derivative . This application is significant in the field of peptide synthesis where it can be incorporated into peptides to study protein interactions, stability, and structure .
Antifibrinolytic Agent
As a type 2 antifibrinolytic agent , this compound is used in medical research to prevent excessive bleeding by inhibiting the breakdown of fibrin clots . It’s particularly useful in surgeries or conditions where blood loss is a concern.
Pharmaceutical Intermediates
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role in drug development is crucial for creating new therapeutic agents .
Guanidinomethylbenzoic Acid Synthesis
It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . This reaction is important for producing compounds with potential biological activities .
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “4-(Aminomethyl)-3-methylphenol” would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for accurate information. Generally, compounds like this should be handled with appropriate personal protective equipment, and exposure should be minimized .
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSZQQJJMJQAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





